(2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound (2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule featuring a furan ring substituted with two methyl groups, a benzimidazole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylfuran, 2-methyl-1H-benzo[d]imidazole, and pyrrolidine.
Step 1 Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 2,5-dimethylfuran with a suitable electrophile under acidic conditions to introduce a reactive functional group.
Step 2 Coupling Reaction: The intermediate is then coupled with 2-methyl-1H-benzo[d]imidazole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Step 3 Cyclization: The final step involves the cyclization of the coupled product with pyrrolidine under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The benzimidazole moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methyl groups on the furan ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Pd/C, hydrogen gas, room temperature.
Substitution: AlCl3, alkyl halides, reflux conditions.
Major Products
Oxidation: Furan epoxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated furan derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its heterocyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The benzimidazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a candidate for anticancer studies.
Anti-inflammatory Agents: Its structural features suggest potential anti-inflammatory activity.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The furan and pyrrolidine rings can interact with enzyme active sites, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylfuran-3-yl)(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Similar structure but lacks the methyl group on the benzimidazole ring.
(2,5-Dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone.
Uniqueness
The presence of both the furan and benzimidazole moieties in the same molecule provides unique electronic and steric properties, enhancing its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
This detailed overview highlights the significance of (2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone in various scientific and industrial fields
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12-10-16(13(2)24-12)19(23)21-9-8-15(11-21)22-14(3)20-17-6-4-5-7-18(17)22/h4-7,10,15H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSVUMJFFVIITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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